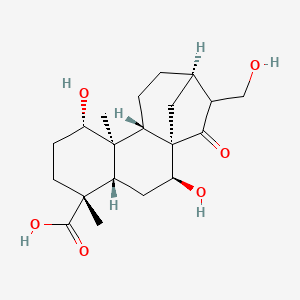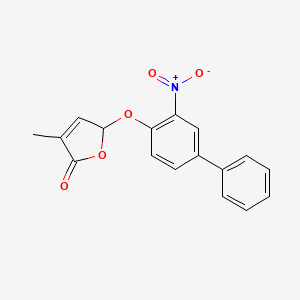
HEXIM1 inducer 4a1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HEXIM1 inducer 4a1 is a novel potent inducer of hexamethylene bis-acetamide inducible protein 1 (HEXIM1).
Applications De Recherche Scientifique
Tumor Suppression and Cancer Therapy
HEXIM1 (Hexamethylene bisacetamide Inducible Protein 1) has been identified as a potential tumor suppressor, with its expression decreased in various cancers such as tamoxifen-resistant and metastatic breast cancer. The HMBA derivative 4a1 is a more potent inducer of HEXIM1 expression than HMBA itself. Studies have demonstrated that 4a1 can induce breast cell differentiation, including the stem cell fraction in triple-negative breast cancer cells. Furthermore, 4a1 enhances the inhibitory effects of tamoxifen and inhibits breast tumor metastasis, providing a possible direction for drug development in cancer therapy (Ketchart et al., 2016).
Regulation of Estrogen and Androgen Receptors
HEXIM1 has been shown to inhibit estrogen receptor-α and androgen receptor transcriptional activities. The use of HMBA and its analog 4a1 has been instrumental in stimulating HEXIM1 expression, which in turn inhibits estrogen-stimulated breast cancer cell gene activation and androgen-stimulated prostate cancer gene activation. This positions 4a1 as a potential tool for hormone-dependent breast and prostate cancer treatment (Lama et al., 2017).
Inhibition of KDM5B and Cancer Cell Proliferation
4a1 induces HEXIM1 expression by inhibiting KDM5B, a histone demethylase. This upregulation of HEXIM1 plays a crucial role in inhibiting the proliferation of breast cancer cells. KDM5B inhibitors have also shown efficacy in inducing HEXIM1 expression, inhibiting cell proliferation, and inducing differentiation, suggesting another avenue for cancer treatment (Montano et al., 2019).
Development of Cytotoxic Peptides in Cancer Therapy
Research has shown that a cytotoxic peptide derived from HEXIM1 can specifically kill breast cancer cells when fused with a breast cancer cell-targeting peptide. This suggests a novel mechanism of inducing cell death and a potential new therapeutic strategy against breast cancer (Neo et al., 2015).
Role in Cell Differentiation
HEXIM1 expression is upregulated during the differentiation of various cell types, including erythroleukemia cells and neuroblastoma cells. Ectopic expression of HEXIM1 promotes neuronal differentiation, highlighting its significant role in cell differentiation processes (Turano et al., 2006).
Influence on Pluripotent Stem Cell Differentiation
HEXIM1 has been identified as playing a novel role in regulating human pluripotent stem cell (hPSC) fate. Its overexpression induces differentiation of hPSCs, suggesting its importance in stem cell biology and potential applications in regenerative medicine (Ding et al., 2013).
Cardiac Hypertrophy and Vascularization
In studies involving cardiac hypertrophy, HEXIM1 re-expression in adult mouse hearts led to increased vascularization and myocardial growth, with improved cardiac function. This suggests a beneficial role for HEXIM1 in modulating vascularization and myocardial growth in the adult heart, potentially opening avenues for heart disease treatments (Montano et al., 2013).
Propriétés
Nom du produit |
HEXIM1 inducer 4a1 |
|---|---|
Formule moléculaire |
C17H26N2O3 |
Poids moléculaire |
306.406 |
Nom IUPAC |
N-(6-Acetamidohexyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H26N2O3/c1-14(20)18-11-5-3-4-6-12-19-17(21)13-15-7-9-16(22-2)10-8-15/h7-10H,3-6,11-13H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
ZPNUYCHRYGUNSE-UHFFFAOYSA-N |
SMILES |
O=C(NCCCCCCNC(C)=O)CC1=CC=C(OC)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HEXIM1 inducer 4a1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)


